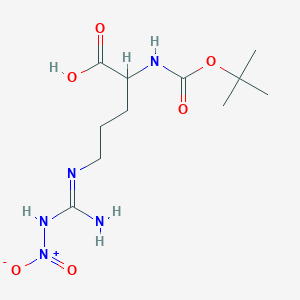

Boc-Arg(NO)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H21N5O6 |

|---|---|

Molecular Weight |

319.31 g/mol |

IUPAC Name |

5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15) |

InChI Key |

OZSSOVRIEPAIMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

The Significance of Boc Arg No₂ Oh in Peptide Chemistry and Synthesis

The primary application of Boc-Arg(NO₂)-OH lies in its role as a protected building block for the incorporation of arginine into peptide chains. apolloscientific.co.uksmolecule.com Arginine, with its strongly basic guanidino group, is a crucial amino acid found in many biologically active peptides. nih.govmdpi.com However, the high reactivity of this side chain necessitates protection during peptide synthesis to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. nih.govgoogle.com

Boc-Arg(NO₂)-OH is particularly significant in Boc solid-phase peptide synthesis (SPPS). sigmaaldrich.comchemicalbook.comsigmaaldrich.com The Boc group serves as a temporary protecting group for the α-amino group, which can be removed under acidic conditions to allow for the sequential addition of other amino acids. peptide.com The nitro group, on the other hand, acts as a semi-permanent protecting group for the guanidino side chain.

Key Research Findings:

Recent studies have revisited the utility of the nitro protecting group for arginine in SPPS. nih.govmdpi.comresearchgate.netnih.gov Research indicates that the nitro group effectively prevents the formation of δ-lactam, a major side-reaction that can occur during the coupling of arginine. nih.govmdpi.comresearchgate.netnih.govresearchgate.net This side reaction can significantly reduce the yield and purity of the target peptide. Furthermore, the nitro-protected arginine derivative exhibits good stability in solution over extended periods, a crucial factor for automated peptide synthesis. nih.govmdpi.comresearchgate.net

While traditionally the nitro group was removed by catalytic hydrogenation, which could sometimes be slow and lead to side reactions with sensitive residues like tryptophan, newer methods have been developed. google.comug.edu.pl One such method involves the use of stannous chloride (SnCl₂) in a mildly acidic medium, allowing for the removal of the nitro group while the peptide is still attached to the solid support. nih.govmdpi.comresearchgate.netnih.gov This on-resin deprotection strategy offers a more controlled and efficient way to deprotect the arginine side chain.

The table below summarizes key properties and applications of Boc-Arg(NO₂)-OH:

| Property/Application | Description |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-(nitrocarbamimidamido)pentanoic acid |

| Molecular Formula | C₁₁H₂₁N₅O₆ |

| Primary Use | Building block in peptide synthesis |

| Protection Strategy | Boc for α-amino group, Nitro for guanidino side chain |

| Key Advantage | Prevents δ-lactam formation during arginine coupling |

| Deprotection | Traditionally catalytic hydrogenation; modern methods include on-resin cleavage with SnCl₂ |

Context Within Amino Acid Protection Strategies in Organic Synthesis

The use of Boc-Arg(NO₂)-OH is a prime example of the broader strategy of employing protecting groups in organic synthesis, a cornerstone of peptide chemistry. nih.govgoogle.comnih.gov To construct a peptide with a defined sequence, the reactive functional groups of the amino acid building blocks—the α-amino group, the α-carboxyl group, and any reactive side chains—must be temporarily masked or "protected." peptide.com

This protection prevents the amino acids from reacting in an uncontrolled manner. The choice of protecting groups is dictated by the principle of "orthogonality," meaning that each protecting group can be selectively removed under specific conditions without affecting the others or the growing peptide chain. peptide.com

In the context of Boc chemistry, the Boc group is acid-labile and is removed at each step of the synthesis to allow for chain elongation. peptide.com The side-chain protecting groups, such as the nitro group on arginine, are designed to be stable to these acidic conditions and are typically removed at the final stage of the synthesis. peptide.com The nitro group's stability to trifluoromethanesulfonic acid (TFMSA), TMSOTf, and HBr/AcOH makes it useful for preparing protected peptide fragments for convergent synthesis strategies. peptide.com

Historical Development and Evolution of Arginine Side Chain Protecting Groups

Cleavage of the Nω-Nitro Protecting Group

The removal of the nitro protecting group from the arginine side chain is a critical step that can significantly influence the purity and yield of the synthesized peptide. The choice of cleavage method and the reaction conditions are paramount to achieving successful deprotection while minimizing unwanted side reactions.

Acid-Mediated Cleavage (e.g., Hydrofluoric Acid)

In Boc-based solid-phase peptide synthesis, the final cleavage of the peptide from the resin and the removal of side-chain protecting groups are often accomplished simultaneously using strong acids. Anhydrous hydrogen fluoride (B91410) (HF) is a commonly employed reagent for this purpose. nih.gov The nitro group of Boc-Arg(NO₂)-OH is susceptible to cleavage by HF. peptide.com

The standard procedure for HF cleavage is typically conducted at temperatures between 0 and 5 °C for 30 to 60 minutes. However, peptides containing Arg(NO₂) may necessitate longer reaction times to ensure complete deprotection. A "low-high" HF procedure can also be utilized. In this two-step method, the initial "low HF" step, which uses a lower concentration of HF in the presence of a scavenger like dimethyl sulfide (B99878) (DMS), is followed by a "high HF" step with neat HF. The Arg(NO₂) group is deprotected during the subsequent high HF treatment.

While effective, the use of HF is not without its drawbacks. HF is highly toxic and corrosive, requiring specialized equipment for its safe handling. Alternative strong acids such as trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can also be used for cleavage from certain resins, though the nitro group is stable to these reagents. peptide.combzchemicals.com

Alternative Deprotection Methods (e.g., Stannous Chloride, Hydrogenolysis)

Beyond strong acid cleavage, alternative methods exist for the removal of the Nω-nitro group, offering milder conditions that can be advantageous in certain synthetic strategies.

Stannous Chloride (SnCl₂): The nitro group can be removed by reduction. A recently developed method utilizes stannous chloride (SnCl₂) as a reducing agent in mildly acidic conditions. nih.gov This on-resin deprotection can be carried out using 2 M SnCl₂ with aqueous HCl in 2-methyltetrahydrofuran (B130290) (2-MeTHF) at 55 °C. nih.govresearchgate.net This approach provides a straightforward way to remove the nitro group while the peptide is still attached to the solid support. nih.gov

Hydrogenolysis: Catalytic hydrogenation is another established method for nitro group removal. peptide.comu-strasbg.fr This procedure typically involves the use of a palladium catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄). u-strasbg.fr However, hydrogenation can sometimes lead to side reactions, such as the formation of ornithine. google.com Additionally, the presence of certain other functional groups in the peptide sequence can sometimes interfere with catalytic hydrogenation. nih.gov

Impact of Cleavage Conditions on Product Purity and Yield

| Cleavage Method | Conditions | Potential Side Reactions | Impact on Purity/Yield |

| Hydrofluoric Acid (HF) | 0-5 °C, 30-60 min (longer for Arg(NO₂)) | Formation of ornithine residues peptide.combzchemicals.com | Can lead to impurities that are difficult to separate, reducing overall yield. google.com |

| Stannous Chloride (SnCl₂) | 2 M SnCl₂, aq. HCl, 2-MeTHF, 55 °C | - | Offers a clean, on-resin deprotection, potentially improving purity and yield. nih.gov |

| Hydrogenolysis | Pd catalyst (e.g., Pd/BaSO₄), H₂ | Formation of ornithine google.com | Can result in product mixtures, complicating purification and lowering the yield of the desired peptide. google.com |

The formation of side products during deprotection directly translates to a more complex crude product mixture, necessitating more rigorous purification steps, which can lead to a lower recovery of the desired peptide. Careful optimization of cleavage conditions is therefore essential for maximizing both the purity and the final yield.

Intramolecular and Intermolecular Side Reactions

In addition to the considerations surrounding the cleavage of the protecting group, the use of Boc-Arg(NO₂)-OH can also be associated with specific side reactions during both the deprotection and coupling stages of peptide synthesis.

Formation of Ornithine Residues During Deprotection

A significant side reaction that can occur during the deprotection of the nitroarginine (B1678959) residue is its conversion to an ornithine residue. peptide.combzchemicals.com This transformation is particularly noted during cleavage with HF and catalytic hydrogenation. bzchemicals.comgoogle.com The formation of ornithine-containing peptides as byproducts complicates the purification process due to the similarity in properties to the target peptide, often leading to reduced yields of the desired product. google.com

Delta-Lactam Formation During Coupling Procedures

During the activation of the carboxylic acid of an N-protected arginine derivative for coupling, an intramolecular cyclization can occur, leading to the formation of a δ-lactam. ug.edu.pl This side reaction renders the amino acid derivative unreactive for the intended intermolecular peptide bond formation, effectively terminating the chain elongation at that position.

Recent studies have shown that the electron-withdrawing nature of the nitro group in Boc-Arg(NO₂)-OH helps to minimize the nucleophilicity of the guanidino group. nih.gov This, in turn, significantly reduces the tendency for δ-lactam formation compared to other arginine derivatives protected with groups like Pbf or bis-Boc. nih.gov While the formation of δ-lactam is a concern with many arginine derivatives, the use of the nitro protecting group has been demonstrated to prevent this side reaction, making it a favorable choice in this regard. nih.govresearchgate.net

Competing Intramolecular Cyclization in Specific Derivative Syntheses

In peptide synthesis, a significant side reaction involving arginine derivatives is the intramolecular cyclization to form a δ-lactam. This reaction occurs when the activated carboxylic acid group of the arginine residue reacts with the δ-nitrogen of its own guanidino side chain, forming a stable six-membered ring. This process is a non-productive pathway, consuming the activated amino acid and preventing its incorporation into the growing peptide chain.

The use of the nitro (NO2) group to protect the guanidino side chain of arginine, as in Nα-tert-Butoxycarbonyl-Nω-nitro-L-Arginine (Boc-Arg(NO2)-OH), has been shown to significantly mitigate this side reaction. researchgate.netnih.gov The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the guanidino moiety, thereby reducing its tendency to participate in intramolecular cyclization. smolecule.com

Research comparing different side-chain protecting groups for arginine has demonstrated the effectiveness of the nitro group in minimizing δ-lactam formation. nih.gov In a study comparing the tendency for δ-lactam formation among Fmoc-protected arginine derivatives, the NO2-protected analogue showed a markedly lower rate of cyclization compared to derivatives protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or (Boc)2. nih.gov

For instance, when activated for coupling, the Fmoc-Arg(Pbf)-OH derivative showed 12% δ-lactam formation after 30 minutes. nih.gov In contrast, the Fmoc-Arg(NO2)-OH derivative exhibited a much lower tendency for this side reaction under similar conditions. nih.gov The most pronounced side-reaction was observed with Fmoc-Arg(Boc)2-OH, which displayed a rapid 60% conversion to the δ-lactam, leading to poor coupling efficiency. nih.gov This highlights the NO2 group's role in preventing this competing intramolecular cyclization, making it a valuable, if less common, choice for arginine protection in solid-phase peptide synthesis (SPPS). researchgate.netnih.gov

While the nitro group effectively reduces the rate of δ-lactam formation, it is also associated with other potential side reactions, primarily during the final cleavage and deprotection step. The strong acidic conditions required to remove the nitro group, such as with hydrogen fluoride (HF), can sometimes lead to the formation of ornithine residues as a byproduct. peptide.com Additionally, under certain reductive cleavage conditions, there have been observations of the reduction of aromatic rings in tryptophan or phenylalanine residues within the peptide sequence. nih.gov

Chemical Stability in Solution and During Storage

The chemical stability of Boc-Arg(NO2)-OH, both in its solid form and in solution, is a critical factor for its successful application in peptide synthesis.

Storage Stability:

As a solid powder, Boc-Arg(NO2)-OH exhibits excellent long-term stability. medchemexpress.commedchemexpress.com Manufacturers recommend specific storage conditions to ensure its integrity over time.

| Storage Condition | Duration |

| Powder at -20°C | 3 years |

| Powder at 4°C | 2 years |

| In solvent at -80°C | 6 months |

| In solvent at -20°C | 1 month |

| Data sourced from MedChemExpress. medchemexpress.com |

These conditions are crucial for preventing degradation and maintaining the purity of the reagent for research purposes.

Stability in Solution:

The stability of the protected arginine derivative in the solvents used for peptide synthesis is paramount, especially in automated synthesizers where solutions may be prepared in advance. Studies have compared the stability of Nω-nitro-protected arginine with other commonly used derivatives, such as those protected with Pbf or (Boc)2. nih.govmdpi.com

In a comparative study, solutions (0.2 M) of Fmoc-Arg(NO2)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Boc)2-OH were prepared in both N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP) and monitored over time at room temperature. nih.govmdpi.com The results indicated that the NO2 and Pbf protected analogues were completely stable over a period of 10 days, with no degradation observed. researchgate.netnih.gov In contrast, the Fmoc-Arg(Boc)2-OH derivative showed significant degradation over the same period. nih.gov

The table below summarizes the stability findings for different Fmoc-protected arginine derivatives in DMF and NBP at room temperature.

| Compound | Solvent | Purity at 0h (%) | Purity at 10 days (%) | Purity at 30 days (%) |

| Fmoc-Arg(Boc)2-OH | DMF | 88.8 | 77.6 | 51.2 |

| Fmoc-Arg(Boc)2-OH | NBP | 88.8 | 71.8 | 37.7 |

| Fmoc-Arg(NO2)-OH | DMF or NBP | 100 | 100 | 100 |

| Fmoc-Arg(Pbf)-OH | DMF or NBP | 100 | 100 | 100 |

| Data from a 2020 study on arginine protecting groups. nih.gov |

This high stability in common SPPS solvents makes Boc-Arg(NO2)-OH and its Fmoc counterpart reliable reagents for both manual and automated peptide synthesis, ensuring that the integrity of the amino acid is maintained prior to the coupling step. researchgate.net

Mechanistic Investigations of Nα Tert Butoxycarbonyl Nω Nitro L Arginine and Its Chemical Transformations

Reaction Mechanism Studies in Guanidino Protection and Deprotection

The use of the nitro group to protect the guanidino function of arginine is a long-standing strategy in peptide chemistry. ekb.eg The electron-withdrawing nature of the nitro group significantly decreases the nucleophilicity of the guanidino moiety, thereby preventing its unwanted participation in acylation reactions during peptide coupling steps. mdpi.com

Protection: The introduction of the nitro group onto the guanidino side chain of arginine is typically achieved through nitration. This process involves the reaction of arginine with a nitrating agent under controlled conditions.

However, catalytic hydrogenation can sometimes lead to side reactions, such as the reduction of aromatic rings in other amino acid residues like tryptophan or phenylalanine. nih.gov An alternative method for nitro group removal that avoids catalytic hydrogenation involves the use of stannous chloride (SnCl₂) in acidic conditions. mdpi.compeptide.com A recently developed method utilizes SnCl₂ as a reducing agent in mild acidic conditions with 2-MeTHF as a solvent at 55 °C, allowing for the removal of the nitro group while the peptide is still attached to the solid-phase resin. mdpi.comresearchgate.net This on-resin deprotection strategy offers a more streamlined and potentially "greener" approach.

The Boc protecting group on the α-amino group is acid-labile and is typically removed using moderately strong acids like trifluoroacetic acid (TFA). peptide.compeptide.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and the free amine. peptide.compeptide.com The generated tert-butyl cations can potentially react with nucleophilic amino acid residues, necessitating the use of scavengers. peptide.compeptide.com

Protonation States and pKa Modulation in Functionalized Derivatives

The guanidino group of arginine is strongly basic, with a pKa value of approximately 12.5, meaning it is protonated under physiological conditions. nih.gov The introduction of the electron-withdrawing nitro group significantly lowers the pKa of the guanidino moiety. This reduction in basicity is a direct consequence of the inductive and resonance effects of the nitro group, which delocalize the positive charge of the protonated guanidinium (B1211019) ion, making it a stronger acid (and its conjugate base, the guanidino group, a weaker base).

Studies on arginine derivatives have shown that the pKa of the guanidino group can be finely tuned by the nature of the substituent. mdpi.com For instance, while the nitro group drastically reduces basicity, other protecting groups can have a more moderate effect. This ability to modulate the pKa is essential for designing peptides with specific charge characteristics and for optimizing their interactions with biological targets. mdpi.com Research on fluorescent arginine derivatives, including those with Boc protection, has explored how manipulating protonation states can optimize fluorescence for bioimaging applications. sigmaaldrich.com

Mechanistic Insights into Side Reaction Pathways

Despite the effectiveness of the nitro protecting group, several side reactions can occur during the use of Boc-Arg(NO₂)-OH in peptide synthesis.

One of the most significant side reactions is the formation of a δ-lactam . This intramolecular cyclization can occur during the activation of the carboxylic acid of Boc-Arg(NO₂)-OH for coupling. The nucleophilic δ-nitrogen of the arginine side chain can attack the activated carboxyl group, leading to the formation of a stable six-membered ring and terminating the peptide chain elongation. mdpi.com However, studies have shown that the electron-withdrawing nitro group minimizes the nucleophilicity of the guanidino group, thereby reducing the tendency for δ-lactam formation compared to other protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). mdpi.com

Another potential side reaction is the formation of ornithine residues. This can happen during the final cleavage and deprotection step, particularly with strong acids like hydrogen fluoride (B91410) (HF). peptide.com The mechanism is thought to involve the partial reduction or modification of the nitroguanidino group, leading to its cleavage from the side chain and the subsequent formation of ornithine.

Acetylation of the nitroguanidino group has also been observed as a side reaction. This can occur during capping steps in solid-phase peptide synthesis, where acetic anhydride (B1165640) (Ac₂O) is used to block unreacted amino groups. While Boc-Arg(NO₂)-OH itself is stable, the resin-bound form can be susceptible to acetylation in the presence of Ac₂O and a base like triethylamine (B128534) (Et₃N). nih.gov

During the deprotection of the Boc group with TFA, the generated tert-butyl cations can lead to the alkylation of nucleophilic residues such as tryptophan and methionine if scavengers are not used. peptide.compeptide.com

Table 1: Common Side Reactions with Boc-Arg(NO₂)-OH

| Side Reaction | Conditions | Resulting Product/Issue | Mitigation Strategies |

|---|---|---|---|

| δ-Lactam Formation | Carboxylic acid activation during coupling | Chain termination | Use of electron-withdrawing protecting groups like NO₂ mdpi.com |

| Ornithine Formation | Strong acid cleavage (e.g., HF) | Formation of ornithine-containing peptide impurities | Careful selection of cleavage cocktail and conditions peptide.com |

| Acetylation | Capping with Ac₂O/Et₃N | Acetylated arginine residue | Avoidance of Ac₂O/Et₃N for capping nih.gov |

| Alkylation by t-butyl cations | Boc deprotection with TFA | Modification of nucleophilic residues (Trp, Met) | Use of scavengers (e.g., dithiothreitol) peptide.compeptide.com |

Studies on Conformational Preferences and Molecular Interactions

The conformation of amino acid derivatives can influence their reactivity and the structure of the resulting peptides. The bulky Boc and nitro groups in Boc-Arg(NO₂)-OH can impose steric constraints that affect the rotational freedom around the various single bonds in the molecule.

The guanidinium group of arginine, in its protonated state, is planar due to resonance and is capable of forming multiple hydrogen bonds. This "fork-like" functionality is often involved in crucial molecular recognition events, particularly with carboxylate anions, forming bidentate hydrogen bonds. unipr.it The introduction of the nitro group modifies the electronic distribution and steric profile of the guanidino group, which in turn can alter its preferred binding modes and interactions with other molecules.

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

| Boc-Arg(NO₂)-OH | Nα-tert-Butoxycarbonyl-Nω-nitro-L-arginine |

| Boc | tert-Butoxycarbonyl |

| TFA | Trifluoroacetic acid |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |

| HF | Hydrogen fluoride |

| SnCl₂ | Stannous chloride |

| Pd/C | Palladium on carbon |

| Ac₂O | Acetic anhydride |

| Et₃N | Triethylamine |

| Trp | Tryptophan |

| Met | Methionine |

| Orn | Ornithine |

| Arg | Arginine |

| Lys | Lysine |

| His | Histidine |

| L-NNA | Nω-nitro-L-arginine |

| L-NAME | Nω-nitro-L-arginine methyl ester |

| Z or Cbz | Benzyloxycarbonyl |

| Tos | Tosyl |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| Mtr | 4-methoxy-2,3,6-trimethylphenylsulfonyl |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl |

| Aloc | Allyloxycarbonyl |

| Mtt | 4-Methyltrityl |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |

| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl |

| HOBt | Hydroxybenzotriazole |

| DCC | Dicyclohexylcarbodiimide |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| DIPEA | N,N-Diisopropylethylamine |

| DMF | Dimethylformamide |

| 2-MeTHF | 2-Methyltetrahydrofuran (B130290) |

Advanced Synthetic Applications and Chemical Modifications of Nα Tert Butoxycarbonyl Nω Nitro L Arginine

Synthesis of Arginine-Containing Peptidomimetics

The guanidino group of arginine is a key structural motif for molecular recognition in numerous biological processes. However, its high polarity can hinder the cell permeability of arginine-containing peptides. mdpi.com Peptidomimetics, which mimic the structure and function of natural peptides but with modified backbones or side chains, offer a strategy to overcome these limitations. Boc-Arg(NO2)-OH serves as a crucial starting material in the synthesis of these valuable compounds. nih.gov

Rational Design and Chemical Modification Strategies

The rational design of arginine-containing peptidomimetics often involves modifying the peptide backbone or the arginine side chain to enhance properties such as stability, selectivity, and bioavailability. nih.govacs.org Boc-Arg(NO2)-OH is instrumental in these strategies as the nitro group provides a stable, protected form of the guanidino moiety during synthesis, which can be deprotected in the final steps. peptide.com

One key strategy involves the synthesis of dipeptidomimetic analogs. For instance, researchers have designed Nω-nitro-L-arginine-containing dipeptide amide inhibitors to target specific isoforms of nitric oxide synthase (NOS). nih.gov By coupling Boc-Arg(NO2)-OH with other amino acids or amine-containing fragments, and subsequently modifying the resulting dipeptide, inhibitors with remarkable isoform selectivity have been developed. nih.gov A notable example involved the synthesis of peptidomimetic analogues with N-hydroxyl or N-amino donor groups to displace a structural water molecule in the enzyme's active site, aiming for a direct interaction with the heme cofactor. nih.govresearchgate.net

Another approach focuses on increasing the lipophilicity of arginine-containing peptides to improve their permeability through biological membranes. mdpi.com This can be achieved by temporarily masking the charged guanidine (B92328) group with lipophilic, enzyme-sensitive groups. While direct modification of the guanidine moiety with alkoxycarbonyl groups has been challenging, strategies involving the guanidinylation of ornithine derivatives provide an alternative route to these modified arginine building blocks. mdpi.comresearchgate.net

The stability of the protecting groups during synthesis is a critical consideration. The nitro group on Boc-Arg(NO2)-OH has been shown to be more stable against the formation of δ-lactam, a common side reaction during the incorporation of arginine in solid-phase peptide synthesis (SPPS), compared to other protecting groups like Pbf and (Boc)2. mdpi.comresearchgate.net

Incorporation into Complex Peptide Structures (e.g., RGD peptides)

Boc-Arg(NO2)-OH is a fundamental building block in the synthesis of complex peptide structures, most notably the Arg-Gly-Asp (RGD) sequence. RGD peptides are known for their ability to bind to integrins, a family of cell surface receptors involved in cell adhesion and signaling. google.com This interaction makes RGD peptides and their mimetics valuable tools in cancer research and therapy, as they can inhibit tumor growth and angiogenesis. google.com

The synthesis of RGD-containing peptides often utilizes solid-phase peptide synthesis (SPPS), where Boc-Arg(NO2)-OH is coupled with glycine (B1666218) and aspartic acid derivatives. mdpi.comnih.gov For example, in the synthesis of novel carborane-containing derivatives of RGD peptides, Nα-Boc-Nω-nitro-(S)-arginine was coupled with a dipeptide fragment to form a protected tripeptide. mdpi.com The nitro group on the arginine side chain remains intact during the coupling steps and can be removed in the final stages of the synthesis. mdpi.com

Similarly, Boc-Arg(NO2)-OH has been used to synthesize RGD peptides that are then conjugated to other molecules, such as estradiol, to create targeted drug delivery systems. acs.org The synthesis involves the stepwise coupling of the protected amino acids, including Boc-Arg(NO2)-OH, to build the desired peptide sequence. acs.org

Preparation of Functionalized Derivatives for Chemical Probes

The ability to introduce functional moieties into arginine-containing molecules opens up avenues for creating chemical probes to study biological systems. Boc-Arg(NO2)-OH serves as a versatile scaffold for the synthesis of such probes, including fluorescently labeled analogs and prodrugs.

Fluorescently Labeled Arginine Analogs

Fluorescently labeled arginine analogs are valuable tools for visualizing and tracking the localization and dynamics of arginine-containing peptides and proteins in cells and tissues. The synthesis of these probes can be achieved by modifying the arginine scaffold derived from Boc-Arg(NO2)-OH.

While direct examples of synthesizing fluorescently labeled arginine analogs starting specifically from Boc-Arg(NO2)-OH are not extensively detailed in the provided context, the general principles of peptide labeling suggest its utility. For instance, a common strategy involves incorporating an amino acid with a reactive side chain, such as lysine, which can then be labeled with a fluorophore. sigmaaldrich.com Boc-Arg(NO2)-OH can be incorporated into a peptide sequence alongside such a reactive amino acid. After peptide synthesis and deprotection of the reactive side chain, a fluorescent tag can be attached. The nitro group on arginine would be removed in the final cleavage and deprotection step.

Prodrug Design and Synthesis via Nα-Boc-Arginine Scaffolds

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. nih.gov This approach is often used to overcome issues with drug delivery, such as poor permeability or solubility. nih.gov The inherent positive charge of the arginine side chain can limit the oral bioavailability of arginine-containing drugs. acs.org

Boc-Arg(NO2)-OH can be a key component in the design of arginine-based prodrugs. By modifying the guanidino group, its polarity can be masked, improving its ability to cross cell membranes. mdpi.com Recent strategies have focused on creating reversibly degradable guanidine imides as a prodrug approach. acs.org While the direct use of Boc-Arg(NO2)-OH in these specific examples is not explicitly stated, the synthesis of arginine building blocks with increased lipophilicity, which are essential for such prodrugs, often starts from protected arginine derivatives. mdpi.comresearchgate.net The synthesis of arginine vasopressin prodrugs, for example, required the development of new strategies to obtain arginine building blocks with increased lipophilicity. researchgate.net

Role in Organometallic Chemistry and Coordination Studies

The incorporation of organometallic moieties into peptides can impart novel properties and functionalities. Boc-Arg(NO2)-OH and related arginine derivatives have been used in the synthesis of organometallic peptide complexes.

Research has shown the synthesis and characterization of novel diorganotin(IV) and triorganotin(IV) derivatives of Nα-(tert-Butoxycarbonyl)-l-Arginine (Boc–Arg–OH). researchgate.net In these complexes, the Nα-protected amino group is not involved in coordination; instead, the carboxylate groups are responsible for bonding to the organometallic tin moieties. researchgate.net Infrared spectroscopy indicated that the guanidino groups were not involved in coordination. researchgate.net

Furthermore, the introduction of metallocenoyl groups, such as ruthenocenoyl, to the N-terminus of short arginine-tryptophan containing antibacterial peptides has been explored. beilstein-journals.org While this study used Fmoc-protected arginine, the principle of modifying the N-terminus of an arginine-containing peptide with an organometallic group highlights a potential application area for Boc-Arg(NO2)-OH in solution-phase synthesis or for creating specific fragments.

Synthesis of Organotin(IV) Complexes

The carboxylate group of Boc-Arg(NO₂)-OH provides a reactive site for the synthesis of organometallic compounds, particularly organotin(IV) complexes. researchgate.netunipa.it Research has demonstrated the successful synthesis of novel diorganotin(IV) and triorganotin(IV) derivatives through reactions with the corresponding organotin(IV) oxides or hydroxides. researchgate.netunipa.itajbasweb.com

The general synthetic approach involves reacting Boc-Arg(NO₂)-OH with di- or tri-organotin(IV) compounds. researchgate.netunipa.it For example, di-n-butyltin(IV) and tri-n-butyltin(IV) derivatives have been synthesized and subsequently characterized using various spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR spectroscopy. researchgate.netunipa.itresearchgate.net These techniques are essential for elucidating the molecular structures of the resulting complexes. researchgate.net The synthesis of related organotin(IV) carboxylates often involves refluxing the reactants in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) for several hours. ajbasweb.commdpi.com

The table below summarizes key examples of organotin(IV) complexes synthesized from Boc-Arg(NO₂)-OH and their characterization data.

| Compound Name | Molecular Formula | Reactants | Spectroscopic Notes | Reference |

| Di-n-butyltin(IV) bis(Nα-Boc-Nω-nitro-L-argininate) | nBu₂Sn(Boc-Arg-O)₂ | Boc-Arg(NO₂)-OH, di-n-butyltin(IV) oxide | Characterized by FT-IR, ¹H, ¹³C, ¹¹⁹Sn NMR, and ¹¹⁹Sn Mössbauer spectroscopy. | researchgate.netunipa.it |

| Tri-n-butyltin(IV) Nα-Boc-Nω-nitro-L-argininate | nBu₃Sn(Boc-Arg-O) | Boc-Arg(NO₂)-OH, tri-n-butyltin(IV) oxide | Characterized by FT-IR, ¹H, ¹³C, ¹¹⁹Sn NMR, and ¹¹⁹Sn Mössbauer spectroscopy. | researchgate.netunipa.it |

| Trimethyltin(IV) Nα-Boc-Nω-nitro-L-argininate | Me₃Sn(Boc-Arg-O) | Boc-Arg(NO₂)-OH, trimethyltin(IV) hydroxide | Characterized by FT-IR, ¹H, ¹³C, ¹¹⁹Sn NMR, and ¹¹⁹Sn Mössbauer spectroscopy. | researchgate.netunipa.it |

Ligand Binding and Coordination Modes in Metal Complexes

The study of how Boc-Arg(NO₂)-OH coordinates with metal centers is critical to understanding the structure and properties of the resulting complexes. In peptides and amino acids, potential donor atoms for metal coordination include the terminal amine, the carboxylate oxygen, and functional groups within the side chain. mdpi.com

For Boc-Arg(NO₂)-OH in organotin(IV) complexes, spectroscopic evidence provides clear insights into its binding mode. researchgate.netunipa.it

Carboxylate Group Coordination : The primary mode of binding to the organotin(IV) moiety is through the carboxylate group. researchgate.netunipa.it This is a common feature for amino acid-metal complexes. at.ua The difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the COO⁻ group in the FT-IR spectrum can help determine the coordination mode (monodentate, bidentate, or bridging). ajbasweb.com

No Coordination from the α-Amino Group : The Nα-amino group is protected by the tert-butoxycarbonyl (Boc) group. This protection prevents the nitrogen atom from participating in coordination with the metal center. researchgate.netunipa.it

No Coordination from the Guanidino Group : FT-IR spectral data indicate that the Nω-nitro-guanidino side chain is not involved in the coordination to the tin atom. researchgate.netunipa.it The vibrational frequencies associated with the guanidino group remain unchanged in the complexes compared to the free ligand, signifying its non-participation in bonding. researchgate.netunipa.it While the guanidinium (B1211019) side chain of arginine can have coordination capability, in this specific case with the nitro modification and organotin centers, it does not act as a donor group. researchgate.netunipa.itresearchgate.net

Therefore, in the context of the synthesized organotin(IV) complexes, Boc-Arg(NO₂)-OH functions as a monodentate or bidentate ligand, coordinating exclusively through the oxygen atoms of the carboxylate group. researchgate.netunipa.it The specific geometry around the tin atom can range from tetrahedral to trigonal bipyramidal or even octahedral, depending on the nature and number of the organic groups attached to the tin and the coordination state of the carboxylate. bsmiab.orgnih.gov

The table below details the coordination behavior of the functional groups in Boc-Arg(NO₂)-OH when forming complexes with organotin(IV) centers.

| Functional Group | Coordination Behavior | Evidence | Reference |

| Carboxylate (-COOH) | Acts as the primary binding site to the tin atom. | FT-IR and NMR spectroscopy confirm the involvement of the carboxylate group in bonding. | researchgate.netunipa.it |

| α-Amino (Boc-protected) | Does not participate in coordination. | The Boc protecting group sterically and electronically hinders the nitrogen atom from binding to the metal. | researchgate.netunipa.it |

| Nω-nitro-guanidino | Does not participate in coordination. | FT-IR spectra show no shift in the characteristic vibrational frequencies of the guanidino group upon complexation. | researchgate.netunipa.it |

Analytical and Spectroscopic Characterization in Research of Nα Tert Butoxycarbonyl Nω Nitro L Arginine

Chromatographic Techniques for Purity and Identity Confirmation

Chromatography is a fundamental tool for assessing the purity of amino acid derivatives like Boc-Arg(NO2)-OH. It allows for the separation of the main compound from any impurities, such as starting materials, by-products, or enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of Boc-Arg(NO2)-OH. bdl.cz Commercial suppliers often provide purity specifications greater than 98.0% or 99.0% as determined by HPLC. bsxaminoacids.com The technique is used to monitor the stability of arginine derivatives in various solvents, which is essential for developing reliable synthesis protocols. nih.gov For instance, studies have shown that while some protected arginine analogues degrade over time in solvents like DMF, Fmoc-Arg(NO2)-OH remains stable. nih.gov

Reversed-phase HPLC is commonly employed, where the compound is eluted from a nonpolar stationary phase by a polar mobile phase. nih.gov Gradient elution, for example, running a gradient of 30–95% of an organic solvent like acetonitrile (B52724) in water over 15 minutes, is a typical strategy to achieve separation. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Purity Specification | ≥98.0% to ≥99.0% area | bsxaminoacids.comavantorsciences.com |

| Elution Type | Gradient Elution (e.g., 5-95% or 30-95% of Solvent B in Solvent A) | nih.gov |

| Application | Purity assessment, stability studies, reaction monitoring | nih.gov |

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of reactions involving Boc-Arg(NO2)-OH. prepchem.com It is effective in confirming the consumption of starting materials and the formation of products during peptide coupling steps. prepchem.com For example, in the synthesis of peptide fragments, TLC is used to monitor the formation of the desired product. prepchem.com While specific Rf values for Boc-Arg(NO2)-OH are dependent on the exact solvent system, a common mobile phase for related protected amino acids is a mixture of butanol, acetic acid, and water. google.com The purity of related compounds, such as Boc-Arg(Z)2-OH, has been specified as ≥98.0% by TLC, demonstrating its utility in purity assessment. scientificlabs.co.uk

| Parameter | Description | Source |

|---|---|---|

| Compound | Boc-Arg(Tos)-Pro-NHEt | google.com |

| Mobile Phase | Butanol/Acetic Acid/Water (4:1:5) | google.com |

| Rf Value | 0.69 | google.com |

| Application | Reaction monitoring and purity estimation | prepchem.com |

The chiral integrity of amino acid derivatives is critical in peptide manufacturing to minimize the risk of undesired pharmacological effects from diastereomeric impurities. researchgate.netrsc.org Enantioselective HPLC is the definitive method for determining the optical purity of Nα-protected amino acids, including Boc-derivatives. rsc.org This technique uses chiral stationary phases (CSPs) to separate the L- and D-enantiomers. rsc.org

Polysaccharide-based CSPs, such as Chiralpak IA, IC, and AS, have proven effective for the direct resolution of N-tert-butoxycarbonyl α-amino acids under normal-phase conditions. rsc.orgkoreascience.kr The choice of mobile phase, often a mixture of an alcohol like 2-propanol in hexane (B92381) with an additive like trifluoroacetic acid, plays a major role in the chiral recognition and separation. rsc.orgkoreascience.kr Research has shown that these methods can achieve excellent selectivity (α) and resolution (Rs) values, allowing for the accurate quantification of even trace amounts of the undesired D-enantiomer. rsc.org The hydrophobicity of the protecting groups significantly influences the chiral recognition on these columns. rsc.org

| Parameter | Description | Source |

|---|---|---|

| Objective | Separation and quantification of L- and D-enantiomers to determine chiral purity. | researchgate.netrsc.org |

| Stationary Phase | Chiral Stationary Phases (CSPs), particularly polysaccharide-based (e.g., Chiralpak IA, IC, AS). | rsc.orgkoreascience.kr |

| Mobile Phase | Typically normal phase, e.g., 2-propanol/hexane with 0.1% trifluoroacetic acid. | koreascience.kr |

| Key Performance Metrics | Selectivity Factor (α) and Resolution (Rs). | rsc.org |

Thin-Layer Chromatography (TLC)

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of Boc-Arg(NO2)-OH, ensuring that the correct protecting groups are attached at the intended positions.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Boc-Arg(NO2)-OH, both ¹H and ¹³C NMR are used to confirm its identity and structure. prepchem.commedchemexpress.com The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. chemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum of Boc-Arg(NO2)-OH in a solvent like DMSO-d6 shows characteristic signals. chemicalbook.com These include a large singlet for the nine protons of the tert-butoxycarbonyl (Boc) group, multiplets for the protons on the arginine side chain, a signal for the α-proton, and a signal for the amide proton. chemicalbook.com

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom, including the carbonyl carbons of the Boc group and the carboxylic acid, the carbons of the Boc methyl groups, and the carbons of the arginine backbone and side chain. chemicalbook.com

¹¹⁹Sn NMR: While not standard for the compound itself, ¹¹⁹Sn NMR becomes relevant when Boc-Arg(NO2)-OH is used as a ligand to synthesize organotin(IV) complexes. researchgate.net In such studies, the chemical shift of ¹¹⁹Sn provides insight into the coordination number and geometry of the tin center in the resulting complex. researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |

|---|---|---|---|

| Boc (CH₃)₃C- | 1.38 | 28.1 | chemicalbook.comchemicalbook.com |

| Boc -(CH₃)₃C - | - | 78.1 | chemicalbook.com |

| α-CH | 3.87 | 54.0 | chemicalbook.comchemicalbook.com |

| β-CH₂ | 1.68 | 28.9 | chemicalbook.comchemicalbook.com |

| γ-CH₂ | 1.55 | 24.8 | chemicalbook.comchemicalbook.com |

| δ-CH₂ | 3.13 | 40.3 | chemicalbook.comchemicalbook.com |

| Guanidino C | - | 158.2 | chemicalbook.com |

| Boc C=O | - | 155.4 | chemicalbook.com |

| Carboxyl C=O | - | 174.1 | chemicalbook.com |

| NH | 7.07 | - | chemicalbook.com |

FT-IR spectroscopy is used to identify the functional groups present in Boc-Arg(NO2)-OH. researchgate.net The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds. Key absorptions include:

N-H stretching: From the amide and guanidino groups.

C-H stretching: From the aliphatic side chain and Boc group.

C=O stretching: Strong absorptions from the carbamate (B1207046) and carboxylic acid carbonyl groups.

N-O stretching: Characteristic strong, asymmetric and symmetric stretches from the nitro (NO₂) group.

In studies of organotin complexes of Nα-t-Boc-l-Arginine, FT-IR spectra confirmed that the guanidino groups were not involved in coordination to the metal, as the vibrational frequencies of the terminal guanidino group remained unshifted compared to the free ligand. researchgate.net

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS), particularly with Electrospray Ionization (ESI-MS), is an indispensable tool for the characterization of Boc-Arg(NO₂)-OH and its derivatives. It provides precise molecular weight information, which is crucial for confirming the successful synthesis of the compound and its subsequent peptide products.

In research settings, ESI-MS is routinely used to verify the mass of Boc-Arg(NO₂)-OH and related peptide intermediates. For instance, in the synthesis of peptide fragments, the presence of the Boc-Arg(NO₂) moiety is confirmed by the observed mass-to-charge ratio (m/z) of the molecule. ESI-MS can be operated in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]⁺ is often observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected.

Detailed research findings demonstrate the utility of ESI-MS in tracking the incorporation of Boc-Arg(NO₂)-OH into larger peptide chains. For example, during the synthesis of a Boc-Arg(NO₂)-Gly-Asp(OBzl)-Phe-OBzl peptide, the final product was identified by an ESI-MS signal at m/z 911 [M+H]⁺. rsc.org Similarly, the intermediate Boc-Arg(NO₂)-Gly-OH was confirmed by a signal at m/z 375 [M-H]⁻. dovepress.com High-Resolution Mass Spectrometry (HRMS) provides even greater accuracy, allowing for the confirmation of the elemental composition of the molecule. For example, HRMS analysis of a related nitroarginine-containing compound yielded a measured m/z of 302.1940 for the [M+H]⁺ ion, which closely matched the calculated value of 302.1941. nih.gov

The fragmentation patterns observed in MS/MS experiments can further elucidate the structure of peptides containing the Arg(NO₂) residue. Common fragmentation patterns for peptides include the cleavage of amide bonds, leading to b- and y-type ions. For molecules with the Boc protecting group, a characteristic loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) can be observed. libretexts.org

Table 1: ESI-MS Data for Boc-Arg(NO₂)-OH and Related Peptide Intermediates

| Compound | Ion Mode | Observed m/z | Ion Type | Reference |

|---|---|---|---|---|

| Boc-Arg(NO₂)-Gly-OH | Negative | 375 | [M-H]⁻ | dovepress.com |

| Boc-Arg(NO₂)-Gly-Asp(OtBu)-OH | Negative | 546 | [M-H]⁻ | dovepress.com |

| Boc-Arg(NO₂)-Gly-OBzl | Positive | 568 | [M+H]⁺ | rsc.org |

| Boc-Arg(NO₂)-Gly-Asp(OBzl)-Phe-OBzl | Positive | 911 | [M+H]⁺ | rsc.org |

| N-Boc-L-Arg(NO₂)-containing peptidomimetic | Positive | 745 | [M+H]⁺ | acs.org |

UV-Vis Spectrophotometry for Reaction Monitoring

UV-Vis spectrophotometry is a valuable technique for monitoring the progress of reactions involving Boc-Arg(NO₂)-OH, especially in the context of peptide synthesis and enzymatic assays. While the Boc-Arg(NO₂)-OH molecule itself does not have a strong chromophore in the near-UV range, other components in the reaction mixture often do, allowing for indirect monitoring.

In solid-phase peptide synthesis (SPPS), the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is often used for the α-amino group of amino acids. The removal of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 300 nm. By quantifying this absorbance, the completion of the deprotection step can be monitored. Although Boc-Arg(NO₂)-OH uses a Boc group, this principle of monitoring protecting group removal is a common application of UV-Vis spectrophotometry in peptide chemistry.

Furthermore, UV-Vis spectrophotometry is critical for monitoring purification processes like High-Performance Liquid Chromatography (HPLC). During the purification of peptides synthesized using Boc-Arg(NO₂)-OH, the elution of the peptide from the column is typically detected by monitoring the UV absorbance of the peptide bonds at around 210-220 nm or the absorbance of aromatic residues (like Trp, Tyr, Phe) at 280 nm. nih.gov In some studies, sample elution is specifically detected at an absorbance of 254 nm. nih.gov

In enzymatic assays, UV-Vis spectrophotometry can be used to measure the activity of enzymes for which a nitroarginine (B1678959) derivative is a substrate or inhibitor. For example, in assays for Nitric Oxide Synthase (NOS), the conversion of NADPH to NADP⁺ can be monitored by the decrease in absorbance at 340 nm. nih.gov Similarly, when studying proteases, the cleavage of a chromogenic substrate, such as a p-nitroaniline (pNA) conjugate, releases a colored product that can be quantified spectrophotometrically. researchgate.net This allows researchers to assess the inhibitory potential of peptides synthesized using Boc-Arg(NO₂)-OH.

Computational Chemistry and Modeling Approaches

Computational methods provide powerful insights into the structural and dynamic properties of Boc-Arg(NO₂)-OH and its derivatives, complementing experimental data. These approaches can predict molecular geometries, interaction energies, and dynamic behavior that are often difficult to probe experimentally.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. For derivatives of Boc-Arg(NO₂)-OH, these calculations can predict optimized geometries, vibrational frequencies, and the energies of different conformations. researchgate.net

Quantum chemical calculations are also employed to understand reaction mechanisms and regioselectivity. In the synthesis of complex molecules containing peptide fragments, DFT can be used to calculate the energies of intermediates and transition states, providing a rationale for why a reaction proceeds through a particular pathway. researchgate.net For instance, calculations have been used to substantiate the regiospecificity of reactions involving peptide derivatives, helping to guide synthetic strategies. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. For peptides containing the Arg(NO₂) residue, MD simulations can reveal information about conformational flexibility, stability, and binding interactions with biological targets like enzymes.

In the context of drug design, MD simulations are frequently used to model the interaction between a ligand (such as a nitroarginine-containing inhibitor) and its protein target. For example, MD simulations have been performed on Nitric Oxide Synthase (nNOS) in complex with nitroarginine-based inhibitors to understand the key interactions that determine binding affinity and selectivity. itn.ptfrontiersin.org These simulations can model the system over nanoseconds, showing how the inhibitor settles into the active site and which amino acid residues are critical for binding. itn.pt

Similarly, MD simulations have been used to explore the binding mode of arginine analogue inhibitors with the enzyme Dimethylarginine Dimethylaminohydrolase (DDAH-1). researchgate.net These studies can reveal stabilizing interactions, such as hydrogen bonds and hydrophobic contacts, within the enzyme's active site, providing a structural basis for the observed inhibitory activity. researchgate.net The insights gained from MD simulations are invaluable for the rational design of new, more potent, and selective enzyme inhibitors based on the Arg(NO₂) scaffold.

Q & A

Basic: What are the critical steps for synthesizing Boc-Arg(NO)-OH with high purity, and how can side reactions be minimized?

This compound synthesis typically involves nitration of the guanidine group in arginine, followed by Boc protection. Key steps include:

- Controlled nitration : Use nitric acid in a chilled environment (0–5°C) to avoid over-nitration or decomposition .

- Protection optimization : Introduce the tert-butoxycarbonyl (Boc) group under anhydrous conditions with dicyclohexylcarbodiimide (DCC) as a coupling agent. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Validate purity with NMR (e.g., absence of residual DCC peaks at δ 1.2–1.6 ppm) and mass spectrometry (expected [M+H]+: 349.3 g/mol) .

Basic: How should this compound be stored to ensure long-term stability in peptide synthesis workflows?

Stability depends on preventing hydrolysis of the nitro group and Boc protection. Recommendations:

- Storage conditions : -20°C in anhydrous, argon-purged containers. Pre-dissolve in dry DMF or DMSO for frequent use to minimize freeze-thaw cycles .

- Stability assays : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., free arginine or de-nitrated derivatives) .

Advanced: How can researchers resolve contradictions in NMR data when characterizing this compound derivatives?

Conflicting NMR signals often arise from residual solvents, diastereomers, or dynamic processes. Methodological approaches:

- Variable-temperature NMR : Perform experiments at 25°C and 50°C. If peak splitting resolves at higher temperatures, dynamic rotational isomerism (e.g., hindered guanidine rotation) may explain discrepancies .

- 2D-COSY/HMBC : Confirm NOE correlations between the Boc group (δ 1.4 ppm) and the α-proton (δ 4.2 ppm) to rule out stereochemical impurities .

- Cross-validate with IR : Detect nitro group stretches (~1520 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) to confirm functional group integrity .

Advanced: What experimental design considerations are critical for studying this compound’s role in nitric oxide (NO) release mechanisms?

Focus on kinetic and mechanistic studies:

- NO release assays : Use Griess reagent to quantify nitrite (NO₂⁻) formation under physiological pH (7.4) and compare with controls (e.g., unmodified arginine). Include EDTA to chelate metal ions that may catalyze unintended decomposition .

- pH-dependent studies : Test NO release at pH 5.0 (lysosomal) vs. 7.4 (extracellular). Use phosphate-buffered saline (PBS) and citrate buffers to model different cellular compartments .

- Competing pathways : Monitor byproducts (e.g., nitrosamines) via LC-MS to distinguish between enzymatic vs. non-enzymatic NO release pathways .

Advanced: How can researchers optimize this compound incorporation into solid-phase peptide synthesis (SPPS) to minimize side-chain interference?

Key strategies include:

- Coupling efficiency : Use HBTU/HOBt activation in DMF with 2–4 equivalents of this compound. Monitor by Kaiser test for free amine detection .

- Side-chain protection : Ensure the nitro group remains inert during SPPS. Avoid strong acids (e.g., TFA) until final deprotection. Prefer Boc over Fmoc protocols to reduce basicity-driven side reactions .

- Cleavage optimization : Use TFA:thioanisole:EDT:H₂O (90:5:3:2) for 2 hours to remove protecting groups while preserving the nitro moiety .

Basic: What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 349 → 232 (Boc group loss) and 349 → 85 (nitro fragment) for specificity .

- Calibration curves : Prepare in blank matrix (e.g., plasma) to account for ion suppression. Validate accuracy (85–115%) and precision (RSD <15%) per ICH guidelines .

Advanced: How can computational modeling predict this compound’s reactivity in peptide bond formation?

- DFT calculations : Use Gaussian or ORCA to model transition states during coupling. Compare activation energies for HATU vs. PyBop activation .

- Molecular dynamics (MD) : Simulate solvation effects in DMF/water mixtures to predict aggregation or solubility issues during SPPS .

Basic: What are the ethical and safety protocols for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.